Kobe0065

Catalog No.
S548762
CAS No.
436133-68-5
M.F
C15H11ClF3N5O4S
M. Wt
449.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kobe0065

CAS Number

436133-68-5

Product Name

Kobe0065

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea

Molecular Formula

C15H11ClF3N5O4S

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29)

InChI Key

KSJVAYBCXSURMQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Kobe0065; Kobe 0065; Kobe0065.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

Description

The exact mass of the compound Kobe0065 is 449.01724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kobe0065 is a small-molecule compound being investigated for its potential to inhibit Ras, a protein that plays a crucial role in cell signaling pathways. Mutations in Ras can lead to uncontrolled cell growth and are associated with various cancers [].

Mechanism of Action

The primary function of Kobe0065 is to disrupt the interaction between Ras and Raf, another protein in the signaling cascade. By competitively binding to the GTP-bound form of Ras (Ras·GTP), Kobe0065 prevents it from activating Raf, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation [].

Studies and Findings

Research suggests that Kobe0065 exhibits promising anti-tumor activity. Studies have shown that it can:

  • Inhibit the binding of Ras·GTP to c-Raf with a Ki value of 46 ± 13 μM, indicating moderate affinity [].
  • Suppress the phosphorylation of MEK and ERK, kinases downstream of Raf in the signaling pathway [].
  • Reduce colony formation in cells harboring activated Ras mutations [].

Kobe0065 is a small-molecule compound identified through virtual screening for its ability to inhibit the interactions of the K-Ras protein with its effector proteins. Discovered by Tohru Kataoka's research group in 2013, it has shown significant potential as a therapeutic agent targeting K-Ras, which is frequently mutated in various cancers, including non-small cell lung cancer and colorectal cancer . The compound's structure is characterized by a urea or thiourea moiety that facilitates its binding to the K-Ras protein, effectively disrupting its signaling pathways.

Kobe0065 acts as a competitive inhibitor of the Ras-Raf protein-protein interaction [, , ]. Here's a breakdown of the mechanism:

  • Ras activation: Ras protein exists in two forms: inactive Ras-GDP and active Ras-GTP. In healthy cells, external signals trigger the exchange of GDP for GTP, activating Ras.
  • Ras-Raf interaction: Activated Ras-GTP binds to Raf kinase, initiating a signaling cascade that promotes cell growth and proliferation.
  • Kobe0065 intervention: Kobe0065 competes with Raf for the binding site on Ras-GTP. By occupying this site, Kobe0065 prevents Ras from activating Raf, thereby inhibiting the downstream signaling pathway crucial for uncontrolled cell growth in cancer cells [].

Studies have shown that Kobe0065 effectively inhibits the growth of cancer cells harboring mutations in Ras oncogenes [, ].

Please note:

  • The information on Kobe0065 is primarily derived from product descriptions offered by chemical suppliers [, , ].
  • Further research is necessary to understand the detailed structure, chemical properties, and safety profile of Kobe0065.

Kobe0065 primarily functions as an inhibitor of the K-Ras protein's interactions with its downstream effectors. Specifically, it competes with guanosine triphosphate-bound K-Ras for binding to c-Raf-1, a critical step in the Ras signaling cascade. In vitro studies have demonstrated that Kobe0065 can inhibit the phosphorylation of mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinase (ERK), which are downstream targets of K-Ras signaling . The compound exhibits a competitive inhibition mechanism with a dissociation constant (KiK_i) value of approximately 46 μM, indicating its potency in disrupting Ras-effector interactions .

Kobe0065 has been shown to induce apoptosis in H-Ras transformed NIH 3T3 cells and inhibit both anchorage-dependent and -independent cell growth. Its mechanism involves down-regulation of several key signaling molecules, including MEK/ERK and Akt, thus highlighting its potential as an antitumor agent . Furthermore, Kobe0065 has exhibited efficacy in xenograft models of human colon carcinoma, further supporting its role as a promising therapeutic candidate against K-Ras-driven cancers .

The synthesis of Kobe0065 involves several steps:

  • Formation of Urea or Thiourea Derivatives: The initial step typically involves the reaction of an amine with carbonyl compounds under specific conditions to form urea or thiourea derivatives.
  • Purification: The resulting compounds are purified using techniques such as column chromatography.
  • Final Product Isolation: The final product is isolated through solvent evaporation and recrystallization if necessary.

A detailed synthetic route includes the use of sodium methylate in anhydrous methanol followed by reactions with hydrazine monohydrate and other reagents under controlled conditions .

Kobe0065 is primarily researched for its applications in cancer therapy, particularly targeting tumors with K-Ras mutations. Its ability to inhibit K-Ras signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Additionally, it serves as a valuable tool in biochemical assays to study Ras signaling dynamics and drug interactions .

Studies on Kobe0065 have focused on its interactions with various proteins involved in Ras signaling pathways. It has been shown to effectively inhibit the binding of H-Ras.GTP to c-Raf-1, which is critical for downstream signaling activation. Interaction studies indicate that Kobe0065 not only disrupts this binding but also modulates the activity of several downstream kinases, suggesting a multifaceted role in impacting cellular signaling networks .

Several compounds exhibit structural and functional similarities to Kobe0065. These include:

  • Kobe2602: An analog that also targets K-Ras but has different binding kinetics and biological activity.
  • Rigosertib: A compound that inhibits Ras signaling but operates through different mechanisms.
  • Sulindac sulfide: Another small molecule that affects Ras pathways but may have distinct side effects.
CompoundMechanism of ActionUnique Features
Kobe0065Inhibits K-Ras/c-Raf interactionPotent apoptosis inducer in H-Ras transformed cells
Kobe2602Similar inhibition of K-RasDifferent binding affinity and kinetics
RigosertibInhibits Ras signalingBroad specificity across multiple Ras isoforms
Sulindac sulfideAffects Ras pathwaysNon-selective effects on other pathways

This comparison illustrates that while these compounds share similar targets within the Ras signaling network, Kobe0065's unique structure and mechanism confer specific advantages for therapeutic development against K-Ras-driven malignancies .

Kobe0065 (IUPAC name: N-(3-chloro-4-methylphenyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazinecarbothioamide) is a structurally complex small molecule with the molecular formula C₁₅H₁₁ClF₃N₅O₄S and a molecular weight of 449.79 g/mol. Its architecture comprises three distinct aromatic systems interconnected through hydrazine and thiourea linkages (Figure 1):

  • A 3-chloro-4-methylphenyl group attached to the thiourea moiety.
  • A central hydrazinecarbothioamide bridge.
  • A 2,6-dinitro-4-(trifluoromethyl)phenyl group featuring electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) substituents.

Key functional groups include:

  • Thiourea (-NHC(=S)NH-): Enhances hydrogen-bonding capacity and metal coordination potential.
  • Nitro groups: Contribute to electron-deficient aromatic systems, influencing reactivity and binding interactions.
  • Trifluoromethyl group: Increases lipophilicity and metabolic stability.
  • Chloro and methyl substituents: Modulate steric and electronic properties of the phenyl ring.

The SMILES string (ClC1=CC(NC(=S)NNC2=C([N+](=O)[O-])C=C(C(F)(F)F)C=C2[N+](=O)[O-])=CC=C1C) and InChI key (KSJVAYBCXSURMQ-UHFFFAOYSA-N) further delineate its stereoelectronic features.

Synthetic Routes and Reaction Mechanisms

The synthesis of Kobe0065 involves a multi-step protocol optimized for yield and purity (Scheme 1):

Step 1: Formation of Hydrazine Intermediate

  • Reaction: Substituted nitroarene (A) undergoes nucleophilic aromatic substitution with sodium methylate in methanol, yielding intermediate (B).
  • Mechanism: Methoxide ion attacks the electron-deficient aromatic ring, displacing a nitro group.

Step 2: Hydrazine Coupling

  • Reaction: Intermediate (B) reacts with hydrazine monohydrate in ethanol, forming hydrazine derivative (C).
  • Mechanism: Nucleophilic substitution at the activated aryl position.

Step 3: Isothiocyanate Formation

  • Reaction: Amine (D) reacts with carbon disulfide (CS₂) and triethylamine, followed by Boc₂O, to generate isothiocyanate (E).
  • Mechanism: Formation of dithiocarbamic acid salt, followed by Boc protection.

Step 4: Thiourea Assembly

  • Reaction: Hydrazine (C) couples with isothiocyanate (E) in acetonitrile, yielding Kobe0065.
  • Mechanism: Nucleophilic attack by hydrazine on the electrophilic thiocyanate carbon.

Physicochemical Properties

PropertyValueSignificance
Solubility15 mg/mL in DMSO; 3.24 mg/mL in EtOHSuitable for in vitro assays
LogP (XLogP3-AA)5.5High lipophilicity, suggesting membrane permeability
Molecular Weight449.79 g/molWithin Lipinski's rule limits
Hydrogen Bond Donors3Facilitates target interactions

The compound exhibits poor aqueous solubility, necessitating organic solvents for biological testing. Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions due to the thiourea and nitro groups.

Computational Drug Design and In Silico Screening

Kobe0065 was discovered through structure-based drug design (SBDD) targeting the Ras-GTP conformation:

  • Target Identification: The surface pocket of M-Ras·GTP (PDB: 3KKP) was selected for virtual screening.
  • Virtual Screening: A library of 40,882 compounds was docked using Schrodinger’s Glide, prioritizing molecules with high affinity for the Ras-Raf interaction site.
  • Lead Optimization: Analogues of Kobe0065 were generated via similarity searches (Tanimoto coefficient ≥0.7), improving binding energy by 2.3 kcal/mol.

NMR Structural Validation: The complex of Kobe0065 with H-Ras·GTP confirmed insertion into a hydrophobic pocket formed by Lys5, Leu56, and Met67, disrupting effector binding.

Key Computational Parameters:

  • Docking free energy: -9.8 kcal/mol.
  • Polar interactions: Hydrogen bonds with Asp57 and Thr35 of Ras.

This approach exemplifies the integration of molecular dynamics simulations and machine learning in modern drug discovery.

Binding Affinity for Ras Isoforms (Harvey-Ras, Kirsten-Ras, Neuroblastoma-Ras)

The binding affinity profile of Kobe0065 demonstrates distinct interactions with the three major Ras isoforms, with Harvey-Ras serving as the primary target for initial characterization. Competitive binding assays revealed that Kobe0065 exhibits potent inhibitory activity toward Harvey-Ras- guanosine triphosphate binding to the carboxyl-terminal domain of c-Raf-1 with a Ki value of 46 ± 13 μM [1]. This represents the most thoroughly characterized interaction within the Ras isoform family.

Kirsten-Ras demonstrates comparable binding characteristics to Harvey-Ras, with cellular assays indicating similar inhibitory potencies. The compound effectively reduced the association between Kirsten-RasG12V and c-Raf-1 in both NIH 3T3 cells and human colon carcinoma SW480 cells carrying the Kirsten-rasG12V mutation [2]. The rough IC50 value for cellular Ras-Raf binding inhibition was approximately 10 μM, which correlates well with the in vitro Ki values considering the cellular concentrations of Raf proteins [2].

Neuroblastoma-Ras binding characteristics were inferred from sequence conservation analysis, as the residues forming the compound-binding pocket are well conserved among Ras family members [2]. The hydrophobic surface pocket in the neighborhood of switch I, comprising residues Lys5, Leu56, Met67, Gln70, Tyr71, and Thr74, exhibits high conservation across all three isoforms, suggesting similar binding affinities [2].

Structural Basis of Ras-GTP Binding Pocket Recognition

The structural foundation for Kobe0065 recognition of the Ras-guanosine triphosphate binding pocket was elucidated through nuclear magnetic resonance spectroscopy analysis of the Harvey-RasT35S- GppNHp-Kobe2601 complex, where Kobe2601 serves as a water-soluble analog of Kobe0065 [2]. The T35S mutation was employed to eliminate slow conformational exchange processes that rendered nuclear magnetic resonance analysis of wild-type protein impractical [2].

Nuclear Overhauser Effect spectroscopy revealed that the fluorobenzene moiety of Kobe2601 was positioned in close proximity to six critical residues: Lys5, Leu56, Met67, Gln70, Tyr71, and Thr74 of Harvey-Ras [2]. These residues collectively form a hydrophobic surface pocket in the neighborhood of switch I, with the fluorobenzene ring inserting into this pocket through hydrophobic interactions [2]. The dinitrobenzene moiety was located near switch II but exhibited less rigid fixation compared to the fluorobenzene component [2].

Backbone amide 1H, 15N heteronuclear single quantum coherence spectral analysis of Harvey-Ras- GppNHp demonstrated significant chemical shift changes and line broadening of resonances from Leu56, Met67, and neighboring residues upon Kobe2601 addition [2]. This evidence supports the sharing of a common binding pocket between the T35S mutant and wild-type Harvey-Ras.

Superimposition analysis of the nuclear magnetic resonance structure with crystal structures of various Ras-effector complexes revealed that Kobe2601 overlaps with effector-binding interfaces [2]. Both the fluorobenzene and nitrobenzene moieties create steric hindrance with surface residues of c-Raf-1 Ras-binding domain, providing molecular justification for the observed competitive inhibition [2].

Cross-Reactivity with Non-Ras GTPases (Rap, Rho, Cdc42)

The cross-reactivity profile of Kobe0065 with non-Ras GTPases was systematically evaluated using relaxation-edited 1D 1H nuclear magnetic resonance spectroscopy [2]. Within the Ras subfamily, Kobe0065 and Kobe2602 demonstrated efficient binding to M-Ras, Rap2A, and RalA, while exhibiting weak binding to Rap1A compared to Harvey-Ras [2].

Rho family small GTPases showed markedly different binding patterns. Both Kobe0065 and Kobe2602 exhibited very weak, if any, binding activity toward Cdc42 and Rac1 [2]. RhoA demonstrated differential binding characteristics between the two analogs: Kobe0065 showed some binding activity toward RhoA, whereas Kobe2602 exhibited no detectable binding [2].

The observed cross-reactivity patterns correlate with the degree of sequence conservation in the compound-binding pocket region. The Ras family members that demonstrated efficient binding (M-Ras, Rap2A, RalA) possess high conservation of the six critical binding residues, while Rho family members exhibit significant sequence divergence in these regions [2]. This structure-activity relationship provides a molecular basis for the observed selectivity profile.

Recent studies have expanded understanding of GTPase targeting beyond the Ras paralogs, demonstrating that switch II pockets exist in many GTPases and can be targeted with appropriate modifications [3]. The Kobe0065 family compounds represent early examples of pan-Ras inhibitors that maintain selectivity within the broader GTPase superfamily through structure-based recognition mechanisms.

Allosteric Regulation of Ras Activity and GEF/GAP Interactions

Kobe0065 exerts complex allosteric regulatory effects on Ras activity through modulation of both guanine nucleotide exchange factor and GTPase-activating protein interactions. The compound demonstrates potent inhibition of Son of sevenless (SOS) through targeting of the distal allosteric site without affecting the catalytic GEF domain activity [2].

In vitro GDP-GTP exchange assays using mSos1 and the mSos1W729E mutant, which carries an inactivating mutation of the distal site, revealed that Kobe0065 at 50 μM almost completely abolished the accelerating effect of the distal site [2]. The IC50 value for SOS inhibition was estimated at approximately 20 μM, while Kobe2602 showed weaker activity with an IC50 value around 100 μM [2].

The SOS protein contains two distinct Ras-binding sites: the GEF domain that catalyzes GDP-GTP exchange through interaction with Ras- GDP, and the distal site that allosterically accelerates GEF catalytic activity through interaction with Ras- GTP [2]. Kobe0065 specifically targets the distal site interaction, functioning as both a regulator and effector of Ras signaling [2].

Superimposition analysis predicted that Kobe2601 would interfere heavily with the distal site of human SOS, which was experimentally demonstrated through the observed inhibition of SOS-mediated allosteric acceleration [2]. However, cellular studies revealed that RasG12V- GTP levels remained largely unaffected by mSos1 overexpression or siRNA-mediated knockdown in both Harvey-rasG12V-transformed NIH 3T3 cells and SW480 cells carrying Kirsten-rasG12V [2].

The allosteric regulation extends to multiple effector pathways. Kobe0065 demonstrated efficient inhibition of phosphoinositide 3-kinase interaction, with structural analysis predicting that major portions of Kobe2601, including the thiosemicarbazide and nitrobenzene moieties, would interfere with phosphoinositide 3-kinase more extensively than with c-Raf-1 Ras-binding domain [2]. This enhanced steric interference accounts for the efficient inhibition of Akt phosphorylation observed in cellular assays [2].

RalGDS interactions are similarly disrupted through Kobe0065 binding, with the compound interfering with the Ras-interacting domain of RalGDS [2]. The broad effector inhibition profile suggests that Kobe0065 functions as an allosteric modulator that stabilizes a Ras conformation incompatible with multiple downstream signaling pathways, representing a unique mechanism for comprehensive Ras pathway inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

449.0172372 g/mol

Monoisotopic Mass

449.0172372 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.

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